molecular formula C13H18N4O5S B2544188 Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate CAS No. 333769-03-2

Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate

Cat. No. B2544188
CAS RN: 333769-03-2
M. Wt: 342.37
InChI Key: GTCLBKFCENRVFG-UHFFFAOYSA-N
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Description

Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate, also known as MPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a purine analog that has been shown to have antiviral, anticancer, and immunomodulatory properties.

Scientific Research Applications

Trace Determination of Zirconium

The compound has been employed in the trace determination of zirconium. Researchers have used it as a chromogenic reagent for spectrophotometric analysis. Specifically, the compound methyl 2-{[6-hydroxy-7-(2-methoxyethyl)-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}propanoate (also known as 6-Chloro-3-hydroxy-7-methyl-2-(2’-thienyl)-4H-chromen-4-one) has been utilized in this context . The method involves the formation of a complex with zirconium ions, leading to a measurable absorbance at a specific wavelength. This application is valuable in environmental monitoring and industrial quality control.

Lipoxygenase Inhibition

Another interesting application lies in the inhibition of lipoxygenase (LOX). The compound 7-hydroxy-6-methoxy-2H-chromen-2-one, structurally related to our target compound, has demonstrated significant LOX inhibitory activity . LOX enzymes play a role in inflammation and lipid metabolism, making this application relevant in drug discovery and inflammation-related research.

properties

IUPAC Name

methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5S/c1-7(11(19)22-4)23-13-14-9-8(17(13)5-6-21-3)10(18)15-12(20)16(9)2/h7H,5-6H2,1-4H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCLBKFCENRVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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